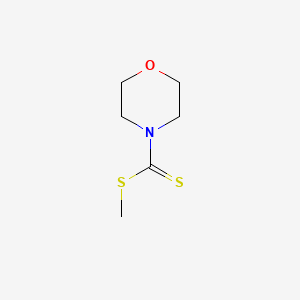

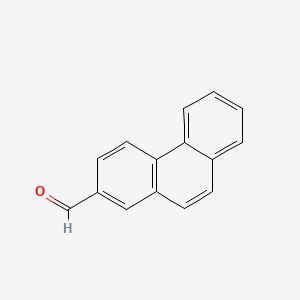

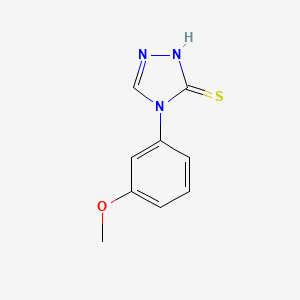

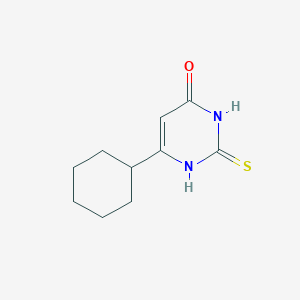

![molecular formula C18H34O B1353103 ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol CAS No. 82598-08-1](/img/structure/B1353103.png)

((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclohexane compounds involves multiple steps, including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . The synthesis process is complex and requires careful control of reaction conditions to achieve the desired trans configuration and high purity of the final product.

Molecular Structure Analysis

X-ray analysis has been used to determine the crystal structure of cyclohexane derivatives. For instance, trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol have been analyzed, revealing discrete molecules held by π interactions and van der Waals forces . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of cyclohexane derivatives.

Chemical Reactions Analysis

The behavior of cyclohexane derivatives in chemical reactions can be complex. For example, the mechanism of methanol loss from the (M – H)⁻ ions of cis- and trans-4-methoxycyclohexanol has been studied, showing that the loss of methanol forms the base peak of the mass spectrum . These findings suggest that cyclohexane derivatives can undergo significant transformations under specific conditions, such as in the presence of ionizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. For example, the trans isomer of 4-methylcyclohexane methanol has been found to have a distinct odor described as "licorice" and "sweet," with an air odor threshold concentration of 0.060 ppb-v . Additionally, viologen polymers based on cyclohexane structures exhibit lyotropic properties in polar organic solvents and photochromic properties upon UV irradiation . These properties are indicative of the potential applications of cyclohexane derivatives in various fields, including materials science and environmental monitoring.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-pentylcyclohexyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-19H,2-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQDWQYYUGUDAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

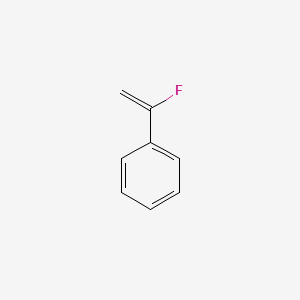

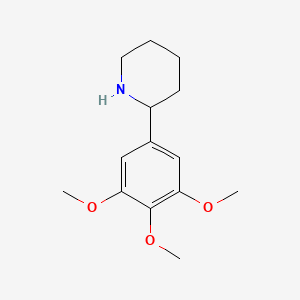

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)